罗辛多盐酸盐

描述

EMD 38362, also known as Roxindole hydrochloride, is a compound that acts as a potent agonist at dopamine autoreceptors. It has a high affinity for the D2-like subtype in the low nanomolar range.

科学研究应用

Pharmacological Profile

Roxindole hydrochloride is characterized as a dopamine D2 autoreceptor agonist with significant serotonergic activity . It primarily interacts with several neurotransmitter systems, which underpins its potential therapeutic applications:

- Dopamine Receptors : High affinity for D2-like receptors (D2, D3, D4).

- Serotonin Receptors : Notably interacts with 5-HT1A and exhibits 5-HT uptake inhibition.

This dual action allows Roxindole to modulate both dopaminergic and serotonergic pathways, making it a candidate for treating various psychiatric conditions, including depression and anxiety disorders .

Therapeutic Applications

Roxindole hydrochloride has been investigated for several clinical applications:

- Major Depressive Disorder (MDD) : Clinical trials have shown that Roxindole can lead to rapid antidepressant effects. In one study involving 12 patients with MDD, 67% experienced significant reductions in depression scores within two weeks of treatment .

- Anxiety Disorders : Its anxiolytic properties have been noted, attributed to its serotonergic effects which help in mood regulation .

- Schizophrenia : Although initially developed for this condition, its efficacy was found to be modest. However, it showed some benefits in patients with predominantly negative symptoms of schizophrenia .

- Parkinson's Disease and Prolactinoma : Due to its dopaminergic activity, Roxindole has been explored as a treatment option for Parkinson's disease and prolactinoma, although further research is needed to establish its effectiveness in these areas .

Case Studies

Several clinical studies have highlighted the efficacy of Roxindole in treating psychiatric conditions:

- Depression Study :

- Schizophrenia Study :

作用机制

EMD 38362 通过作为多巴胺自身受体的激动剂发挥作用。它与多巴胺受体的 D2 样亚型结合,导致多巴胺释放受到抑制。这种机制在多巴胺调节被破坏的疾病(例如精神分裂症)中特别有用。 该化合物还具有对 5-羟色胺受体的亲和力,这有助于其抗抑郁作用 .

生化分析

Biochemical Properties

Roxindole Hydrochloride acts as an agonist at several receptors . It has affinity for D2, D3, D4, and 5-HT1A receptors . At D2 and possibly D3 receptors, Roxindole Hydrochloride is a partial agonist with preferential actions at autoreceptors . It also inhibits 5-HT uptake and is an antidepressant in vivo .

Cellular Effects

Roxindole Hydrochloride can improve symptoms like shaking (tremors), slowness, and stiffness . It may also decrease the number of episodes of not being able to move . These effects are likely due to its action on dopamine and serotonin receptors, which play crucial roles in motor control and mood regulation .

Molecular Mechanism

Roxindole Hydrochloride exerts its effects at the molecular level through several mechanisms. It acts as an agonist at D2, D3, D4, and 5-HT1A receptors . This means it binds to these receptors and activates them, leading to a biological response. It also inhibits the reuptake of serotonin, increasing the amount of this neurotransmitter available in the synaptic cleft .

Metabolic Pathways

Given its actions on dopamine and serotonin receptors, it is likely involved in the metabolic pathways of these neurotransmitters .

Subcellular Localization

Given its actions on membrane-bound receptors such as the dopamine and serotonin receptors, it is likely that it localizes to the cell membrane where these receptors are located .

准备方法

合成路线和反应条件

EMD 38362 的合成涉及吲哚丁胺衍生物的制备。该过程通常包括以下步骤:

吲哚环的形成: 吲哚环通过费歇尔吲哚合成反应合成。

烷基化: 然后烷基化吲哚衍生物以引入丁胺侧链。

盐酸盐的形成: 最后一步是形成盐酸盐,以提高化合物的稳定性和溶解度.

工业生产方法

EMD 38362 的工业生产遵循类似的合成路线,但规模更大。 该工艺针对产量和纯度进行了优化,通常涉及先进技术,例如连续流动化学和自动化合成,以确保一致性和效率 .

化学反应分析

反应类型

EMD 38362 经历了几种类型的化学反应,包括:

氧化: 该化合物可以氧化形成各种氧化衍生物。

还原: 还原反应可以将 EMD 38362 转化为其还原形式。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 取代反应通常涉及卤素和烷基化剂等试剂.

形成的主要产物

这些反应形成的主要产物包括 EMD 38362 的各种氧化、还原和取代衍生物。 这些衍生物经常因其药理特性和潜在的治疗应用而被研究 .

相似化合物的比较

类似化合物

BHT 920: 另一种具有类似突触前活性的多巴胺激动剂。

阿扑吗啡: 一种用于治疗帕金森病的著名多巴胺激动剂。

3-PPP: 一种对多巴胺受体具有突触前和突触后活性的化合物.

EMD 38362 的独特性

EMD 38362 的独特之处在于它对多巴胺自身受体具有高度的选择性和效力。 与其他一些多巴胺激动剂不同,它在突触后活性方面最小,使其特别适用于靶向突触前多巴胺调节,而不会产生明显的副作用 .

生物活性

Roxindole hydrochloride, also known as EMD-49980, is a compound that exhibits significant dopaminergic and serotonergic activity. Originally developed for the treatment of schizophrenia, it has shown potential in treating other conditions such as major depressive disorder, Parkinson's disease, and prolactinoma. This article delves into the biological activities of Roxindole hydrochloride, highlighting its pharmacological profile, clinical findings, and relevant research studies.

Pharmacological Profile

Roxindole functions primarily as a dopamine D2 autoreceptor agonist , with additional affinities for D3, D4, and 5-HT1 receptors. The compound inhibits serotonin (5-HT) uptake and acts as an agonist at 5-HT1A receptors. Its pharmacological properties can be summarized in the following table:

| Receptor | Affinity (pKi) |

|---|---|

| D2 | 8.55 |

| D3 | 8.93 |

| D4 | 8.23 |

| 5-HT1A | 9.42 |

| 5-HT1B | 6.00 |

| 5-HT1D | 7.05 |

Roxindole's bioavailability is approximately 5% , attributed to extensive first-pass metabolism. However, it effectively crosses the blood-brain barrier, with brain concentrations significantly exceeding plasma levels during distribution studies .

Antidepressant Effects

Roxindole has demonstrated rapid antidepressant effects in clinical settings. In an open-label trial involving patients with major depressive episodes, 12 individuals received a daily dose of 15 mg for four weeks. The results indicated that 66% of participants experienced a reduction of at least 50% in their Hamilton Depression Rating Scale (HAMD-17) scores within two weeks . Notably, four patients achieved near-complete remission within the first week.

Antipsychotic Activity

While initially aimed at treating schizophrenia, Roxindole's efficacy as an antipsychotic was modest. In trials with schizophrenic patients exhibiting predominantly negative symptoms, a significant reduction (about 20% ) in total scores on the Scale for the Assessment of Negative Symptoms was observed . However, no notable effects were recorded in patients with predominantly positive symptoms.

Roxindole's biological activity is attributed to its complex interaction with various neurotransmitter systems:

- Dopamine System : As a selective agonist of presynaptic dopamine receptors, Roxindole modulates dopaminergic transmission without inducing typical side effects associated with other antipsychotics .

- Serotonin System : The compound exhibits both inhibitory effects on serotonin uptake and agonistic actions at serotonin receptors, contributing to its antidepressant properties .

Case Studies

Several case studies have highlighted Roxindole's potential in treating mood disorders:

- Case Study on Depression : A study involving eight patients showed significant improvement in depressive symptoms after two weeks of treatment with Roxindole, emphasizing its rapid onset of action .

- Schizophrenia Treatment : In a trial involving twenty patients with schizophrenia, those with negative symptoms showed moderate improvement when treated with Roxindole compared to traditional antipsychotics .

属性

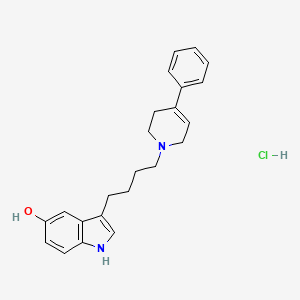

IUPAC Name |

3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O.ClH/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18;/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEPVNSWLLJECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042605 | |

| Record name | Roxindole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108050-82-4 | |

| Record name | Roxindole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108050824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roxindole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROXINDOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS63HO5457 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。